molecular formula C23H28N2O4 B2566376 1-(2-(diethylamino)ethyl)-3-hydroxy-4-(4-methylbenzoyl)-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one CAS No. 578744-69-1

1-(2-(diethylamino)ethyl)-3-hydroxy-4-(4-methylbenzoyl)-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one

Cat. No. B2566376
CAS RN: 578744-69-1
M. Wt: 396.487
InChI Key: RIIFCLHEMWCANI-UHFFFAOYSA-N
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Description

1-(2-(diethylamino)ethyl)-3-hydroxy-4-(4-methylbenzoyl)-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H28N2O4 and its molecular weight is 396.487. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Immunobiological Activity

A research study by Гейн et al. (2015) explored the synthesis of ethyl-1-(4-aminosulfonylphenyl)-5-aryl-3-hydroxy-2-oxo-3-pyrroline-4-carboxylates, which are chemically related to the compound . These compounds demonstrated significant antibacterial and immunobiological activity, suggesting potential applications in these fields. This study highlights the relevance of similar compounds in developing new antibacterial agents and immunomodulators (Гейн et al., 2015).

Potential Antipsychotic Agents

Wise et al. (1987) investigated a series of compounds, including 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, which is structurally similar to the compound . These compounds showed an antipsychotic-like profile in behavioral animal tests. Such findings suggest the potential of related compounds in the development of novel antipsychotic medications (Wise et al., 1987).

Synthesis and Biological Activity

Gein et al. (2006) synthesized a series of 4,5-disubstituted 3-hydroxy-1-(2-diethylaminoethyl)-3-pyrrolin-2-ones, which bear similarity to the compound in focus. These compounds were evaluated for their anti-inflammatory, antidepressant, and antibacterial properties, indicating a broad spectrum of potential therapeutic applications (Gein et al., 2006).

Chemical Constituents with Anti-Platelet Aggregation Activity

Yang et al. (2002) isolated a pyrrole alkaloid structurally related to the compound of interest from Formosan Zanthoxylum simulans. This compound, among others, demonstrated anti-platelet aggregation activity in vitro. This research underscores the potential of such compounds in the development of anti-platelet agents (Yang et al., 2002).

Relative Cellular Permeability

Liu and Kodadek (2009) investigated the cellular permeability of Pyrrole-imidazole (Py-Im) polyamides, which are chemically akin to the compound . Their research provides insights into the cellular permeability of such compounds, which is crucial in the development of effective therapeutic agents (Liu & Kodadek, 2009).

properties

IUPAC Name

(4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(4-methylphenyl)methylidene]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-5-24(6-2)13-14-25-20(18-12-9-16(4)29-18)19(22(27)23(25)28)21(26)17-10-7-15(3)8-11-17/h7-12,20,26H,5-6,13-14H2,1-4H3/b21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVIFCNAERBSJZ-XUTLUUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=CC=C(C=C2)C)O)C(=O)C1=O)C3=CC=C(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=CC=C(C=C2)C)\O)/C(=O)C1=O)C3=CC=C(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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